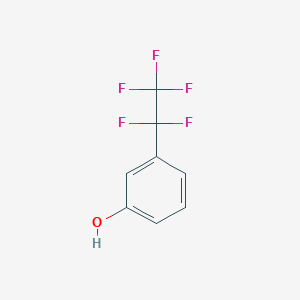

3-(Pentafluoroethyl)phenol

Description

Significance of Fluorinated Phenols in Modern Chemical Science

Phenols are a class of aromatic compounds characterized by a hydroxyl (-OH) group attached directly to a benzene (B151609) ring. acs.orgsavemyexams.com They are fundamental building blocks in industrial synthesis and are present in numerous natural products and pharmaceutical agents. acs.org The introduction of fluorine atoms onto the phenolic ring creates fluorinated phenols, a subclass of compounds with enhanced or modified properties that are highly valued in various scientific disciplines. tandfonline.com

The significance of fluorinated phenols stems from the profound electronic effects that fluorine imparts. As the most electronegative element, fluorine's presence, particularly in the form of fluoroalkyl groups, significantly influences the acidity of the phenolic proton. tandfonline.com The strong electron-withdrawing nature of these groups stabilizes the corresponding phenoxide anion, making fluorinated phenols generally more acidic than their non-fluorinated counterparts. For instance, pentafluorophenol (B44920) is one of the most acidic phenols, with a pKa of 5.5. wikipedia.org This altered acidity can have significant implications for reaction kinetics and biological interactions.

In medicinal chemistry, the strategic placement of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. chinesechemsoc.orgtandfonline.com Fluorine can block sites of metabolic oxidation, and its substitution for hydrogen can lead to increased lipophilicity, which may improve membrane permeability. tandfonline.com Studies have shown that a fluorine atom positioned ortho to a phenolic group can even increase its reactivity in certain enzymatic reactions. tandfonline.com Consequently, approximately 20% of all pharmaceuticals contain fluorine, a testament to its importance in drug design. chinesechemsoc.org In materials science, the thermal stability and unique intermolecular interactions of fluorinated phenols make them valuable precursors for high-performance polymers and other advanced materials. beilstein-journals.orgacs.org

Structural Context of the Pentafluoroethyl Moiety in Aromatic Systems

The pentafluoroethyl group (-CF₂CF₃) is a key fluoroalkyl substituent that confers distinct properties upon an aromatic ring. Its influence is primarily electronic and steric. The C-F bond is one of the strongest single covalent bonds in organic chemistry, contributing to the high thermal and chemical stability of molecules containing this moiety. researchgate.netchinesechemsoc.org

Electronically, the pentafluoroethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This property has several consequences for the aromatic system:

Reactivity: It deactivates the benzene ring towards electrophilic aromatic substitution reactions, making them slower compared to non-fluorinated analogues.

Directing Effects: As a deactivating group, it directs incoming electrophiles to the meta position. For example, the nitration of (pentafluoroethyl)benzene (B1366348) requires harsh conditions and predominantly yields the 3-nitro derivative.

Physicochemical Properties: The group increases the lipophilicity and metabolic stability of the parent molecule. This is a crucial feature in the design of agrochemicals and pharmaceuticals, where resistance to degradation is often desired.

Compared to the more widely studied trifluoromethyl (-CF₃) group, the pentafluoroethyl group offers a different balance of steric bulk and electronic influence. In some biological systems, this difference can lead to improved potency or selectivity. For example, studies on certain enzyme inhibitors have shown that pentafluoroethyl-substituted compounds can exhibit superior potency compared to their trifluoromethyl analogues.

The physical properties of aromatic compounds are also significantly altered by the pentafluoroethyl group. The increased molecular weight and stronger intermolecular forces associated with this group typically lead to higher boiling points and densities compared to similar trifluoromethyl or non-fluorinated compounds.

Data Tables

Table 1: Physicochemical Properties of (Pentafluoroethyl)benzene and Related Compounds

| Compound | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| (Pentafluoroethyl)benzene | 185.6 | 1.677 | 1.443 |

| 1-Bromo-3-(trifluoromethyl)benzene | 172.3 | 1.621 | 1.467 |

| 1-Bromo-4-(heptafluoropropoxy)benzene | 198.1 | 1.702 | 1.429 |

This table illustrates the effect of the pentafluoroethyl group on physical properties in comparison to other halogenated substituents. Data sourced from comparative studies.

Table 2: Comparison of Inhibitory Activity for Fluoroalkyl-Substituted Compounds against PfFNT

| Substituent | Inhibitory Activity (EC₅₀) | Selectivity |

| Trifluoromethyl | ~100 nM | Moderate |

| Pentafluoroethyl | 50 nM | High |

| Heptafluoropropyl | 75 nM | Moderate |

This table highlights the impact of fluoroalkyl chain length on biological activity, showing the optimized potency of the pentafluoroethyl group in this specific target.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c9-7(10,8(11,12)13)5-2-1-3-6(14)4-5/h1-4,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUOMFUMEQTVHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pentafluoroethyl Phenol

Deoxyfluorination Strategies for Phenol (B47542) Derivatives

Deoxyfluorination serves as a powerful method for the formation of carbon-fluorine bonds by replacing a hydroxyl group with a fluorine atom. researchgate.net This one-step nucleophilic substitution is advantageous as it utilizes readily available alcohol and phenol starting materials. researchgate.net

Photoredox-Catalyzed Nucleophilic Arene Deoxyfluorination

Recent advancements have introduced photoredox catalysis as a mild and effective method for the deoxyfluorination of phenol derivatives. nih.gov This strategy operates through a polarity-reversed mechanism, specifically a cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr). nih.govutah.edu In this process, an organic photoredox catalyst, upon irradiation with visible light, oxidizes an electron-rich arene to form a highly reactive arene cation radical. acs.org This intermediate is susceptible to nucleophilic attack by a fluoride (B91410) source, such as CsF. utah.edu This method is particularly useful for the fluorination of electron-rich to neutral (hetero)aromatics under mild conditions, complementing traditional SNAr reactions that are typically limited to electron-deficient arenes. nih.govacs.org The use of diaryl ether substrates can facilitate this transformation. utah.edu

Deoxyfluorination via Poly[hydrogen fluoride] Salt Reagents

Poly[hydrogen fluoride] salt reagents have emerged as practical and effective agents for the deoxyfluorination of phenols. researchgate.net One such reagent, 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium poly[hydrogen fluoride], is noted for being air-stable and moisture-insensitive. organic-chemistry.orgacs.orgnih.gov This reagent can convert electron-deficient phenols and aryl silyl (B83357) ethers into the corresponding aryl fluorides in good to excellent yields. researchgate.netorganic-chemistry.orgacs.orgnih.gov The reaction is typically performed in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a solvent such as toluene. organic-chemistry.orgacs.org This method demonstrates high functional group tolerance, accommodating ketones, aldehydes, nitriles, esters, and nitro groups. acs.org The mechanism is suggested to proceed through a nucleophilic substitution pathway, where electron-withdrawing groups on the phenol enhance reactivity. organic-chemistry.org

Alkene Deoxyfluorination Approaches in Fluorinated Molecule Synthesis

While not a direct synthesis of 3-(pentafluoroethyl)phenol, the principles of deoxyfluorination are broadly applied in the synthesis of various fluorinated molecules. One such method is the halofluorination of alkenes, where an alkene reacts with a halogen cation and a fluoride source to form a vicinal halofluoride. beilstein-journals.org This process involves the anti-addition of a halogen and fluorine across the double bond. beilstein-journals.org Deoxyfluorinating reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can serve as the fluoride source in these reactions. beilstein-journals.org Such strategies highlight the versatility of deoxyfluorination in creating complex fluorinated structures which could potentially be precursors to compounds like this compound. beilstein-journals.org

Oxidative Pentafluoroethylation of Phenols

A direct approach to installing the pentafluoroethyl group onto a phenol is through oxidative pentafluoroethylation. This method involves the direct coupling of a pentafluoroethyl source with a phenol under oxidative conditions.

Silver-Mediated Oxidative Pentafluoroethylation with (Pentafluoroethyl)trimethylsilane (B31909)

A significant development in this area is the silver-mediated oxidative pentafluoroethylation of phenols using (pentafluoroethyl)trimethylsilane (TMSCF₂CF₃) as the nucleophilic pentafluoroethyl source. acs.orgacs.orgnih.gov This reaction is typically promoted by a silver salt, such as silver triflate (AgOTf), and an oxidant like Selectfluor. acs.orgacs.orgnih.gov The protocol is advantageous for its use of readily available substrates and manageable reagents under mild conditions, affording pentafluoroethyl ethers in moderate to excellent yields. acs.orgacs.orgnih.gov While this method primarily yields pentafluoroethyl ethers, modifications and appropriate choice of phenolic starting material could potentially lead to C-pentafluoroethylated phenols. The reaction tolerates various functional groups, making it suitable for late-stage functionalization. acs.org For instance, the reaction of phenols with TMSCF₂CF₃ can yield the corresponding aryl pentafluoroethyl ethers. acs.org However, the yield can be influenced by the electronic nature of the substituents on the phenol ring, with electron-donating groups or halogens sometimes resulting in lower yields. acs.org

Table 1: Silver-Mediated Oxidative Pentafluoroethylation of Phenols This table is based on data for the synthesis of pentafluoroethyl ethers, which is a related transformation.

| Phenol Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenol | Pentafluoroethoxybenzene | Moderate | acs.org |

| meta-Substituted Phenol | meta-Pentafluoroethylated Product | Low | acs.org |

| Phenol with Electron-Donating Group | Corresponding Pentafluoroethyl Ether | Low | acs.org |

| Phenol with Bromine | Corresponding Pentafluoroethyl Ether | Low | acs.org |

Mechanistic Pathways in Oxidative Pentafluoroethylation

The mechanism of oxidative coupling of phenols often involves the generation of reactive intermediates through oxidation. wikipedia.org In silver-mediated reactions, the process is thought to be initiated by the oxidation of the phenol. acs.org In the context of oxidative functionalization, the phenol can be oxidized to a phenoxy radical or a related reactive species. wikipedia.orgresearchgate.net This species can then couple with the pentafluoroethyl source. The exact mechanism for the silver-mediated oxidative pentafluoroethylation is proposed to involve the formation of a highly reactive electrophilic pentafluoroethyl species in situ, which then reacts with the phenol. The reaction of phenols can proceed via different pathways, including the formation of phenoxyl radicals which can then undergo C-C or C-O coupling. researchgate.netuc.pt The regioselectivity of the coupling (i.e., ortho, meta, or para substitution) is a critical aspect of these reactions and can be influenced by the reaction conditions and the nature of the catalyst.

Synthesis of Phenols from Alternative Aryl Precursors Applicable to Pentafluoroethylation

The synthesis of phenols has evolved beyond classical methods, with modern chemistry offering pathways from diverse and readily available aryl precursors. These methods are particularly relevant for producing complex phenols, such as those bearing electron-withdrawing groups like the pentafluoroethyl substituent.

Conversion of Benzoic Acid Derivatives to Phenols

Benzoic acids serve as stable and widely available precursors for phenol synthesis. chemistryviews.org Traditional methods for this conversion, such as the Dow phenol process involving catalytic decarboxylative oxidation, often require high temperatures and pressure, which may not be suitable for all substrates. nih.govgoogle.com

A significant advancement is the development of a practical, room-temperature conversion of benzoic acids to phenols using simple organic reagents. researchgate.netorganic-chemistry.org This method, developed by W. H. Liu and colleagues, involves reacting a benzoic acid derivative with meta-chloroperoxybenzoic acid (m-CPBA). The resulting peroxy derivative undergoes an acid-induced migration with triflic acid (TfOH) to form the critical Caryl–O bond, followed by methanolysis to yield the phenol. chemistryviews.orgorganic-chemistry.org Mechanistic studies suggest the key migration step proceeds through a free carbocation intermediate. researchgate.netorganic-chemistry.org This protocol is noted for its broad substrate scope, including compatibility with various functional groups and heterocycles, and its scalability. researchgate.netorganic-chemistry.org The tolerance for electron-withdrawing groups makes this approach a strong candidate for the conversion of 3-(pentafluoroethyl)benzoic acid to this compound. organic-chemistry.org

Table 1: General Protocol for Conversion of Benzoic Acids to Phenols

| Step | Reagents & Conditions | Purpose |

| 1. Peroxy-anhydride Formation | Benzoic acid derivative, Oxalyl chloride, DMF (cat.), DCM, 0 °C | Activation of the carboxylic acid. |

| 2. Peroxidation | m-CPBA, K₂CO₃, DCM, 25 °C | Formation of a peroxy derivative. |

| 3. Caryl–O Bond Formation | Triflic acid (TfOH), DCM, 25 °C | Acid-induced migration to form the aryl-oxygen bond. |

| 4. Methanolysis | K₂CO₃, Methanol, 25 °C | Hydrolysis of the ester to yield the final phenol product. |

| This table represents a generalized procedure based on reported methods. organic-chemistry.orgorgsyn.org |

Transition-Metal-Catalyzed Hydroxylation of Aryl Halides for Phenol Synthesis

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful route to phenols from aryl halides. thieme-connect.comresearchgate.net This strategy is advantageous due to the wide availability of haloarenes. thieme-connect.com

Palladium-catalyzed systems, pioneered by Buchwald and others, enable the C–O coupling of aryl bromides and chlorides with an alkali metal hydroxide (B78521). beilstein-journals.org These reactions typically employ a palladium catalyst like Pd₂(dba)₃ with a specialized phosphine (B1218219) ligand. beilstein-journals.org Similarly, copper-catalyzed systems offer an economical and stable alternative. beilstein-journals.org The development of various ligands, such as N,N'-dimethylethylenediamine (DMEDA) and L-sodium ascorbate, has significantly improved the efficacy of copper catalysts (e.g., CuI or CuSO₄·5H₂O) for the hydroxylation of aryl iodides, bromides, and even activated chlorides. beilstein-journals.org

More recently, a synergistic approach combining organophotoredox and nickel catalysis has been developed for the hydroxylation of aryl halides using water as the hydroxyl source. thieme-connect.comresearchgate.net This dual catalytic system shows high reactivity for both aryl bromides and the less reactive aryl chlorides, tolerates a wide array of functional groups, and proceeds under mild conditions. thieme-connect.comresearchgate.net Given that these methods work well with substrates bearing electron-withdrawing groups, the conversion of 1-halo-3-(pentafluoroethyl)benzene represents a viable pathway to this compound. thieme-connect.com

Table 2: Selected Transition-Metal Systems for Aryl Halide Hydroxylation

| Catalyst System | Ligand | Base | Solvent | Substrate Scope | Ref. |

| Pd₂(dba)₃ | Biphenylphosphine | KOH | 1,4-Dioxane/H₂O | Aryl bromides, chlorides | beilstein-journals.org |

| CuI | N,N'-Dimethylethylenediamine (DMEDA) | K₃PO₄ | Dioxane/H₂O (Microwave) | Variety of aryl halides | beilstein-journals.org |

| CuI | PEG-400 | KOH | PEG-400 | Aryl iodides | beilstein-journals.org |

| NiBr₂·3H₂O / Photocatalyst | 6,6′-diamino-2,2′-bipyridine | DIPEA | CH₃CN/DMF (Visible Light) | Aryl bromides, chlorides | thieme-connect.de |

| This table summarizes representative catalytic systems for the synthesis of phenols from aryl halides. |

Hydroxylation of Aryl Sulfonium (B1226848) Salts

Aryl sulfonium salts have emerged as versatile precursors for the synthesis of phenols under mild conditions. mdpi.comnih.gov This method is distinguished by its high functional group tolerance, accommodating sensitive groups like cyano, nitro, keto, and ester functionalities. mdpi.comresearchgate.net The reaction typically involves treating an aryl sulfonium salt with a hydroxylating agent in the presence of a base. mdpi.com

One effective protocol utilizes acetohydroxamic acid or various oximes as the hydroxyl source, with cesium carbonate as the base, to produce a diverse range of hydroxylated arenes in moderate to high yields (47–95%). mdpi.comresearchgate.net The proposed mechanism with acetohydroxamic acid involves a base-facilitated nucleophilic substitution followed by a Lossen rearrangement to generate the phenol. mdpi.com

Another approach employs photoredox catalysis to achieve the hydroxylation of aryl thianthrenium salts using water as the nucleophile. d-nb.info This method also exhibits broad functional group tolerance and can be performed on complex molecules. d-nb.info The applicability of these methods to electron-poor aryl systems suggests that a 3-(pentafluoroethyl)phenyl sulfonium salt could be effectively converted to the target phenol. mdpi.comd-nb.infonih.gov Preliminary studies have shown that this aryl sulfonium salt strategy can be extended to introduce other fluoroalkyl groups, including pentafluoroethyl groups. d-nb.infonih.gov

Advanced Fluorination and Perfluoroalkylation Reagent Development for Phenol Derivatization

The introduction of fluoroalkyl groups, such as the pentafluoroethyl (C₂F₅) moiety, is a key strategy in medicinal chemistry and materials science. rsc.org Advanced reagents have been developed for the derivatization of phenols and other aromatic systems.

One direct method for preparing pentafluoroethyl aryl ethers involves the reaction of phenols with internal perfluoroolefins. For instance, phenol reacts with perfluoro-2-methylpent-2-ene in the presence of potassium hydroxide to yield the corresponding ether product via nucleophilic substitution of a fluorine atom at the double bond. fluorine1.rufluorine1.ru

A more recent development is the silver-mediated oxidative pentafluoroethylation of phenols. acs.org This protocol uses (pentafluoroethyl)trimethylsilane (TMSCF₂CF₃) as the nucleophilic C₂F₅ source and Selectfluor as the oxidant. The reaction proceeds under mild conditions and provides a route to various pentafluoroethyl ethers in moderate to excellent yields. acs.org

Furthermore, reagents have been developed for the direct pentafluoroethylation of aryl precursors, which could then be converted to phenols using the methods described in section 2.3. For example, pentafluoroethyl copper (CuC₂F₅) reagents can efficiently pentafluoroethylate aryl bromides. Additionally, aryl thianthrenium salts, used as precursors for phenols (2.3.3), can also undergo photoredox-catalyzed cross-coupling with copper-based reagents to introduce trifluoromethyl and pentafluoroethyl groups. d-nb.infonih.gov

Reactivity and Reaction Mechanisms of 3 Pentafluoroethyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional group that governs many of the characteristic reactions of 3-(pentafluoroethyl)phenol.

Similar to other phenols, this compound exhibits acidic properties. The electron-withdrawing nature of the pentafluoroethyl group (-C2F5) is expected to increase the acidity of the phenolic proton compared to phenol (B47542) itself. This is because the highly electronegative fluorine atoms in the -C2F5 group exert a strong inductive effect, which helps to stabilize the resulting phenoxide anion by delocalizing the negative charge. For comparison, the pKa of phenol is approximately 10, while the pKa of the highly fluorinated pentafluorophenol (B44920) is 5.5. wikipedia.org The increased acidity facilitates the deprotonation of the hydroxyl group by a suitable base to form the corresponding 3-(pentafluoroethyl)phenoxide ion. This phenoxide is a potent nucleophile and a crucial intermediate in various subsequent reactions.

The Williamson ether synthesis is a classic method for forming ethers from an alkoxide and an organohalide. wikipedia.orgbyjus.com In the context of this compound, the corresponding phenoxide, generated by reacting the phenol with a base like sodium hydride or sodium hydroxide (B78521), can participate in analogous reactions. masterorganicchemistry.comyoutube.com This phenoxide can then react with a primary alkyl halide through an SN2 mechanism to yield a 3-(pentafluoroethyl)phenyl ether. wikipedia.orgbyjus.commasterorganicchemistry.com The reaction's success is contingent on using a primary alkyl halide to minimize competing elimination reactions, a common issue with secondary and tertiary halides. wikipedia.orgmasterorganicchemistry.com

Table 1: Williamson Ether Synthesis with this compound Derivatives

| Phenoxide | Alkylating Agent | Product | Reaction Conditions |

| Sodium 3-(pentafluoroethyl)phenoxide | Methyl iodide | 1-methoxy-3-(pentafluoroethyl)benzene | Base (e.g., NaH) in an aprotic solvent (e.g., THF) masterorganicchemistry.comlibretexts.org |

| Sodium 3-(pentafluoroethyl)phenoxide | Ethyl bromide | 1-ethoxy-3-(pentafluoroethyl)benzene | Base (e.g., NaOH) in a suitable solvent youtube.com |

This table is illustrative and based on the general principles of the Williamson ether synthesis. Specific experimental data for these exact reactions was not found in the provided search results.

The esterification of phenols typically requires more reactive acylating agents than carboxylic acids due to the lower nucleophilicity of the phenolic hydroxyl group compared to alcohols. libretexts.orgchemguide.co.uk Therefore, this compound is more effectively esterified using acyl chlorides or acid anhydrides. libretexts.org The reaction involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent. To enhance the reaction rate, the phenol can be converted to its more reactive phenoxide form by treatment with a base like sodium hydroxide prior to the addition of the acylating agent. libretexts.orgchemguide.co.uk

Table 2: Esterification of this compound

| Acylating Agent | Product | Conditions |

| Acetyl chloride | 3-(pentafluoroethyl)phenyl acetate | Room temperature libretexts.org |

| Acetic anhydride (B1165640) | 3-(pentafluoroethyl)phenyl acetate | Often requires warming arkat-usa.org |

| Benzoyl chloride | 3-(pentafluoroethyl)phenyl benzoate | Reaction with the corresponding phenoxide libretexts.orgchemguide.co.uk |

This table presents typical conditions for phenol esterification. Specific research findings for this compound were not available in the search results.

Electrophilic Aromatic Substitution on the Phenolic Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com

The substituents on the aromatic ring significantly influence the rate and regioselectivity of electrophilic aromatic substitution. The hydroxyl group (-OH) is a strongly activating and ortho, para-directing group due to its ability to donate electron density to the ring through resonance. masterorganicchemistry.comucalgary.casavemyexams.com Conversely, the pentafluoroethyl group (-C2F5) is a deactivating group due to its strong electron-withdrawing inductive effect, which directs incoming electrophiles to the meta position relative to itself.

Halogenation is a common electrophilic aromatic substitution reaction. Due to the highly activating nature of the hydroxyl group, phenols often undergo halogenation under mild conditions, sometimes even without a Lewis acid catalyst. byjus.comorganicmystery.com

Bromination: The bromination of phenols can be difficult to control, often leading to polybrominated products. researchgate.netmsu.edu For instance, the reaction of phenol with bromine water readily produces 2,4,6-tribromophenol. byjus.comorganicmystery.com To achieve monobromination, less polar solvents and controlled conditions are typically employed. organicmystery.comdoubtnut.com In the case of this compound, bromination would be expected to occur at the positions activated by the hydroxyl group, primarily the 2, 4, and 6 positions.

Iodination: Iodine is less reactive than bromine in electrophilic aromatic substitution, but activated rings like phenols can undergo iodination. msu.educommonorganicchemistry.com The reaction often requires an oxidizing agent to generate a more potent electrophilic iodine species. chem-soc.si For this compound, iodination would also be directed by the hydroxyl group to the ortho and para positions. A patented process describes the tri-iodination of 3,5-disubstituted phenols using iodine and iodic acid in an aqueous solution. google.com

Table 3: Predicted Halogenation Products of this compound

| Halogenating Agent | Expected Major Products | Rationale |

| Br2 in a non-polar solvent | 2-bromo-5-(pentafluoroethyl)phenol, 4-bromo-3-(pentafluoroethyl)phenol, 6-bromo-3-(pentafluoroethyl)phenol | The -OH group is an ortho, para-director. byjus.comdoubtnut.com |

| I2 / Oxidizing Agent | 2-iodo-5-(pentafluoroethyl)phenol, 4-iodo-3-(pentafluoroethyl)phenol, 6-iodo-3-(pentafluoroethyl)phenol | The -OH group activates the ring for iodination. msu.educommonorganicchemistry.com |

This table is based on established principles of electrophilic aromatic substitution on phenols. Specific experimental results for the halogenation of this compound were not detailed in the provided search results.

Nitration under Controlled Conditions

The nitration of this compound is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is determined by the combined directing effects of the hydroxyl (-OH) and pentafluoroethyl (-CF₂CF₃) substituents. The hydroxyl group is a potent activating group, increasing the electron density of the aromatic ring through resonance and directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). savemyexams.com Conversely, the pentafluoroethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, deactivating the ring towards electrophilic attack via the inductive effect and directing incoming groups to the meta position (positions 2, 4, and 6 relative to itself).

When this compound undergoes nitration, the nitronium ion (NO₂⁺) electrophile will preferentially substitute at the positions most activated by the hydroxyl group and least deactivated by the pentafluoroethyl group. The positions ortho and para to the -OH group are 2, 4, and 6. The positions meta to the -CF₂CF₃ group are 2, 4, and 6. Therefore, the directing effects of both groups reinforce each other, strongly favoring substitution at these positions.

Under controlled conditions, using dilute nitric acid, a mixture of nitrated phenols is expected. savemyexams.com The primary products would be 2-nitro-5-(pentafluoroethyl)phenol and 4-nitro-3-(pentafluoroethyl)phenol. The use of stronger nitrating agents, such as a mixture of concentrated nitric and sulfuric acids, would likely lead to dinitration. savemyexams.com

Table 1: Regiochemical Outcome of the Mononitration of this compound

| Position of Substitution | Influence of -OH Group | Influence of -CF₂CF₃ Group | Predicted Outcome |

|---|---|---|---|

| 2 | Activating (ortho) | Deactivating (meta) | Favorable Product |

| 4 | Activating (para) | Deactivating (meta) | Favorable Product |

| 6 | Activating (ortho) | Deactivating (ortho) | Less Favorable |

This table provides a qualitative prediction of the major mononitration products based on established principles of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) on the benzene ring of this compound itself is generally unfavorable. This mechanism requires a ring that is highly electron-deficient, typically through the presence of multiple strong electron-withdrawing groups, and must contain a good leaving group (like a halide). masterorganicchemistry.comyoutube.com The phenol's hydroxyl group is a poor leaving group.

However, the phenoxide ion, formed by deprotonating the hydroxyl group with a base, is an excellent nucleophile. wikipedia.org This phenoxide can participate in nucleophilic substitution reactions with other electrophilic compounds. For instance, phenols and their corresponding phenoxides are known to react with highly electron-deficient internal perfluoroolefins. fluorine1.ru In such a pathway, the 3-(pentafluoroethyl)phenoxide would attack the perfluoroalkene, displacing a fluoride (B91410) ion and forming a new carbon-oxygen bond. This reaction proceeds because the perfluoroolefin is a very strong electrophile, susceptible to attack by a range of nucleophiles. fluorine1.ru

The general mechanism involves two steps: nucleophilic attack by the phenoxide on the electron-poor aromatic ring of a suitable substrate to form a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. masterorganicchemistry.comlibretexts.org

C-H Bond Functionalization and Activation

The direct functionalization of C-H bonds is a powerful strategy for molecular synthesis, and phenols are excellent substrates for such transformations. nih.gov The hydroxyl group can act as an effective directing group, enabling high chemo- and regioselectivity, typically at the ortho position. researchgate.netnih.gov For this compound, C-H activation would be directed to the C-H bonds at positions 2 and 6.

Various metal-catalyzed reactions can achieve this transformation:

Ortho-Alkenylation: Palladium catalysts can be used to introduce alkenyl groups at the ortho position of phenols using alkenes as coupling partners. researchgate.net

Ortho-Arylation: Rhodium(I) catalysts can facilitate the ortho-arylation of phenols, often through the in-situ formation of a phosphinite directing group. snnu.edu.cn

Ortho-Alkylation: Copper-catalyzed reactions with diazoesters can introduce alkyl groups specifically at the ortho C-H bond of unprotected phenols. rsc.org

Table 2: Examples of Potential C-H Functionalization Reactions

| Reaction Type | Catalyst System (Example) | Coupling Partner | Expected Product Position |

|---|---|---|---|

| Alkenylation | Pd(II) / Oxidant | Alkenes | Ortho (2, 6) |

| Arylation | Rh(I) / Ligand | Arylboronic acids | Ortho (2, 6) |

| Allylic Alkylation | Pd(0) / Ligand | 1,3-Dienes | Ortho (2, 6) |

This table illustrates potential synthetic routes for the C-H functionalization of this compound based on established methods for phenols. researchgate.netnih.govsnnu.edu.cnrsc.org

Proposed Mechanistic Insights into Key Transformations

The reactions of this compound are understood through established mechanistic principles.

Electrophilic Aromatic Substitution (e.g., Nitration): The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). The hydroxyl group effectively stabilizes the positive charge when the electrophile attacks at the ortho or para positions through resonance donation of a lone pair of electrons. savemyexams.com The pentafluoroethyl group destabilizes this intermediate through its inductive effect. The transition states leading to the 2- and 4-nitro products are lower in energy than those for substitution at other positions, explaining the observed regioselectivity.

C-H Activation: For palladium- or rhodium-catalyzed ortho-functionalization, the mechanism typically begins with the deprotonation of the phenol's hydroxyl group and coordination to the metal center. researchgate.netsnnu.edu.cn This is followed by a concerted metalation-deprotonation (CMD) step, where the ortho C-H bond is broken to form a five-membered metallacycle intermediate. snnu.edu.cn This intermediate then undergoes oxidative addition with the coupling partner (e.g., an alkene or aryl halide), followed by reductive elimination to yield the ortho-functionalized product and regenerate the active catalyst. snnu.edu.cn

Radical Pathways: Some transformations involving perfluoroalkyl groups can proceed through radical mechanisms. For instance, the generation of a pentafluoroethyl radical (•CF₂CF₃) from a suitable precursor could lead to its addition to the phenol ring. However, controlling the regioselectivity of such radical additions to an already substituted benzene ring can be challenging. Mechanistic studies on similar fluorinated compounds often involve trapping experiments with radical inhibitors like TEMPO to confirm the presence of radical intermediates. rsc.orgcas.cn The generation of a phenoxy radical from this compound via single-electron transfer (SET) could also initiate cross-coupling reactions. researchgate.net

Derivatization Strategies and Analogue Synthesis of 3 Pentafluoroethyl Phenol

Modification of the Phenolic Hydroxyl Group for Functionalization

The hydroxyl group is the most reactive site on the 3-(pentafluoroethyl)phenol molecule, making it a primary target for derivatization. quora.com Reactions at this position typically involve converting the phenol (B47542) into an ether or an ester. nih.gov

Acylation and alkylation are fundamental strategies for modifying the phenolic hydroxyl group. These reactions replace the acidic proton of the hydroxyl group, altering the compound's polarity, volatility, and chemical reactivity.

Acylation: This process involves the reaction of this compound with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an ester. This is a nucleophilic acyl substitution reaction where the phenolic oxygen acts as the nucleophile. O-acylation is generally favored under kinetic control or with base catalysis, which increases the nucleophilicity of the phenol by deprotonating it.

Alkylation: This strategy converts the phenolic hydroxyl group into an ether. A common method is the Williamson ether synthesis, where the phenoxide ion (formed by treating the phenol with a strong base) acts as a nucleophile and attacks an alkyl halide. Alkylation can also be achieved under different conditions, for example, using alkylating agents in the presence of a suitable catalyst. libretexts.orglibretexts.org

The table below summarizes common acylation and alkylation reactions applicable to this compound.

| Reaction Type | Reagent Class | Specific Example | Product Class |

| Acylation | Acyl Halide | Acetyl chloride | Phenyl ester |

| Acylation | Acid Anhydride | Acetic anhydride | Phenyl ester |

| Alkylation | Alkyl Halide | Methyl iodide | Phenyl ether |

| Alkylation | Alkyl Halide | Benzyl bromide | Phenyl ether |

Silicon-Based Derivatization for Analytical Applications

For analytical purposes, particularly gas chromatography (GC) coupled with mass spectrometry (MS), phenols are often derivatized to enhance their performance. nih.gov Silicon-based derivatization, or silylation, is a widely used technique to decrease the polarity and increase the volatility and thermal stability of phenolic compounds. mdpi.com

This derivatization involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govmdpi.com The reaction typically employs a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.netnih.gov The resulting silyl ethers are less prone to hydrogen bonding, leading to improved chromatographic peak shape and detection sensitivity. researchgate.net The silylation reaction is a bimolecular nucleophilic substitution (SN2) where the phenolic oxygen attacks the silicon atom of the derivatizing reagent. mdpi.com

The following table details common silylating agents used for phenol derivatization.

| Silylating Agent (Abbreviation) | Silyl Group Introduced | Key Characteristics |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) | Widely used, produces volatile derivatives. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) | A highly favored and powerful silylation agent. nih.gov |

| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) | Forms more stable derivatives compared to TMS ethers. researchgate.net |

Introduction of Secondary Functional Groups onto the Aromatic Core

Beyond modifying the hydroxyl group, new functional groups can be introduced directly onto the aromatic ring of this compound through electrophilic aromatic substitution. The position of the incoming electrophile is dictated by the directing effects of the two existing substituents: the hydroxyl group (-OH) and the pentafluoroethyl group (-C2F5).

The hydroxyl group is a strongly activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance. quora.com Conversely, the pentafluoroethyl group is a strongly deactivating, meta-director due to the powerful electron-withdrawing inductive effect of the fluorine atoms.

The directing effects on the aromatic ring are as follows:

Positions 2, 4, and 6 (ortho and para to -OH): Activated by the hydroxyl group.

Position 5 (meta to -OH and ortho to -C2F5): Deactivated by the -C2F5 group.

Position 1 (meta to -C2F5): Activated by the hydroxyl group.

Given these competing effects, electrophilic substitution is most likely to occur at the positions most activated by the hydroxyl group and least deactivated by the pentafluoroethyl group, namely positions 2, 4, and 6. Reactions like Friedel-Crafts acylation or alkylation can introduce acyl or alkyl groups onto the aromatic core, typically requiring a Lewis acid catalyst like AlCl₃. libretexts.orgbyjus.commasterorganicchemistry.com

Synthesis of Structurally Related Pentafluoroethylated Phenol Analogues

The synthesis of analogues of this compound can be approached in several ways. One strategy involves introducing the pentafluoroethyl group onto a pre-functionalized phenol. For example, a silver-mediated oxidative pentafluoroethylation reaction using (pentafluoroethyl)trimethylsilane (B31909) (TMSCF₂CF₃) can be used to introduce the C₂F₅ group onto various substituted phenols. researchgate.net This allows for the creation of a library of analogues by varying the starting phenolic compound.

Alternatively, analogues can be built through total synthesis. This involves constructing the aromatic ring from simpler precursors, allowing for precise placement of the pentafluoroethyl group, the hydroxyl group, and other desired substituents. For instance, strategies analogous to the synthesis of chalcones or other natural phenols, which involve condensation reactions followed by cyclization, could be adapted. nih.gov

Strategies for Reducing Derivatization Steps in Synthesis

One approach is the development and use of highly selective catalysts and reagents that can target a specific position on the molecule without reacting with other functional groups. For example, ortho-selective reactions on phenols can introduce substituents at a specific position, avoiding the need to protect the para position. researchgate.net If a reaction needs to be performed on the aromatic ring without affecting the hydroxyl group, a chemist might employ a reaction condition that is chemoselective for C-alkylation over O-alkylation, thus avoiding a separate protection step for the hydroxyl group. The careful selection of reaction conditions (e.g., thermodynamic vs. kinetic control) can also direct the outcome of a reaction, such as favoring C-acylation over O-acylation, which can simplify a synthetic route.

Spectroscopic and Structural Elucidation of 3 Pentafluoroethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-(Pentafluoroethyl)phenol, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number and electronic environment of hydrogen atoms in a molecule. In this compound, signals are expected for the aromatic protons and the phenolic hydroxyl proton.

The aromatic region would display complex multiplets due to spin-spin coupling between the non-equivalent protons on the benzene (B151609) ring. The electron-withdrawing nature of the pentafluoroethyl group and the hydroxyl group influences the chemical shifts of these protons. The proton at position 4, being para to the hydroxyl group and meta to the pentafluoroethyl group, would likely appear at a distinct chemical shift compared to the protons at positions 2, 5, and 6. docbrown.info The phenolic -OH proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. libretexts.org Its signal can be confirmed by D₂O exchange, where the peak disappears from the spectrum. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H (H-2, H-4, H-5, H-6) | 6.8 - 7.5 | Multiplet (m) |

| Phenolic OH | 4.0 - 8.0 | Broad Singlet (br s) |

Note: Predicted values are based on general principles of NMR spectroscopy and analysis of similar phenolic compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy details the carbon skeleton of a molecule. libretexts.org In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak. Due to the meta-substitution, all eight carbon atoms are expected to be chemically non-equivalent, resulting in eight distinct signals. docbrown.info

The chemical shifts are influenced by the attached functional groups. The carbon atom bonded to the hydroxyl group (C-1) is expected to resonate at a lower field (higher ppm value) compared to other aromatic carbons. docbrown.info The carbon atom attached to the electron-withdrawing pentafluoroethyl group (C-3) will also be shifted downfield. The carbons of the pentafluoroethyl group will show characteristic shifts and will be split by the fluorine atoms. docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-O (C-1) | 155 - 160 |

| Aromatic C-H (C-2, C-4, C-5, C-6) | 115 - 135 |

| C-CF₂CF₃ (C-3) | 130 - 140 |

| -CF₂- | 110 - 125 (quartet, due to ¹⁹F coupling) |

| -CF₃ | 115 - 130 (triplet, due to ¹⁹F coupling) |

Note: Predicted values are based on established chemical shift ranges for substituted phenols and fluorinated compounds. docbrown.infodocbrown.info Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Pentafluoroethyl Group Characterization

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope. huji.ac.il It provides distinct signals for fluorine atoms in different chemical environments. For the pentafluoroethyl group (-CF₂CF₃) in this compound, two distinct signals are expected.

The -CF₃ group should appear as a triplet due to coupling with the adjacent two fluorine atoms of the -CF₂- group. Conversely, the -CF₂- group signal will be a quartet due to coupling with the three fluorine atoms of the -CF₃ group. The chemical shifts of these signals are characteristic of the pentafluoroethyl group attached to an aromatic ring. huji.ac.ilornl.gov

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant |

| -CF₃ | ~ -80 to -86 | Triplet (t) | ³J(F-F) |

| -CF₂- | ~ -110 to -125 | Quartet (q) | ³J(F-F) |

Note: Predicted chemical shifts are relative to a standard like CFCl₃ and are based on data for similar aromatic fluoro-compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and information about its structure through analysis of fragmentation patterns. researchgate.net

For this compound (C₈H₅F₅O), the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its molecular weight, which is approximately 212.12 g/mol . chemicalbook.com The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

The fragmentation pattern is influenced by the stability of the resulting ions. Common fragmentation pathways for phenols include the loss of CO and a formyl radical (HCO•). libretexts.org For this specific molecule, a prominent fragmentation would be the cleavage of the C-C bond between the aromatic ring and the pentafluoroethyl group, leading to the loss of a •C₂F₅ radical (mass 119). This would result in a significant fragment ion at m/z 93, corresponding to the hydroxyphenyl cation. Further fragmentation of the aromatic ring is also expected.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Description |

| 212 | [C₈H₅F₅O]⁺• | Molecular Ion |

| 193 | [C₈H₄F₄O]⁺• | Loss of HF |

| 119 | [C₂F₅]⁺ | Pentafluoroethyl cation |

| 93 | [C₆H₅O]⁺ | Loss of •C₂F₅ radical |

Note: Fragmentation is predicted based on general principles of mass spectrometry and known fragmentation of similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. udel.edu

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad, strong band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. libretexts.org The C-O stretching vibration of the phenol (B47542) will appear as a strong band around 1200-1260 cm⁻¹. fiveable.me

Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region. libretexts.org Crucially, the presence of the pentafluoroethyl group will be indicated by very strong and characteristic C-F stretching absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3600 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 1600, 1500, 1450 | Aromatic C=C stretch | Medium to Weak |

| 1300 - 1100 | C-F stretch | Very Strong |

| 1260 - 1200 | C-O stretch | Strong |

Note: Predicted absorption ranges are based on standard IR correlation tables for organic functional groups. libretexts.orgudel.edu

Other Spectroscopic Techniques for Structural Confirmation (e.g., UV-Vis for Aromatic Chromophores)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. docbrown.info The benzene ring in this compound acts as a chromophore.

Phenol itself typically shows a primary absorption band (π → π* transition) around 210 nm and a secondary, less intense band (also π → π* transition) around 270 nm. researchgate.net The presence of substituents on the benzene ring can cause a shift in the wavelength of maximum absorbance (λ_max) and an increase in the molar absorptivity. The electron-withdrawing pentafluoroethyl group is expected to cause a slight bathochromic shift (shift to longer wavelength) of these absorption bands compared to unsubstituted phenol.

Table 6: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λ_max (nm) | Chromophore |

| π → π | ~210 - 220 | Substituted Benzene Ring |

| π → π | ~270 - 280 | Substituted Benzene Ring |

Note: Predicted values are based on the known UV-Vis spectrum of phenol and the expected effects of substituents. docbrown.inforesearchgate.net

X-ray Diffraction Studies for Solid-State Molecular Architecture (if available for related compounds)

The primary and most dominant interaction expected to dictate the supramolecular assembly is the strong hydrogen bond originating from the phenolic hydroxyl group (-OH). In the crystal structures of phenols, these groups typically form robust hydrogen bonds with suitable acceptors. In the absence of other strong acceptors, phenols often form hydrogen-bonded chains or cyclic motifs with neighboring phenol molecules (O-H···O). For instance, in cocrystals of pentafluorophenol (B44920) with various triaryl compounds, the pentafluorophenol molecules assemble into hydrogen-bonded trimers. mostwiedzy.pl This robust interaction is a primary driver in the organization of the crystal packing.

The pentafluoroethyl (-C2F5) group, with its high density of electronegative fluorine atoms, would introduce a variety of weaker, yet significant, non-covalent interactions. These interactions play a crucial role in the fine-tuning of the molecular arrangement. Analysis of crystal structures containing fluorinated aromatic compounds reveals several key interaction types:

F···F Contacts: Interactions between fluorine atoms on adjacent molecules are also observed. While sometimes considered purely repulsive, specific geometries can lead to attractive dispersion forces, influencing the packing efficiency. mostwiedzy.pl Database surveys indicate that certain orientations of C-F···F-C interactions are preferred in crystal lattices. rsc.org

Aryl···Perfluoroaryl Stacking: The interaction between the electron-rich phenyl ring of one molecule and the electron-poor fluorinated substituent of another can lead to offset face-to-face π-π stacking. These interactions are known to be stabilizing, often more so than standard aryl-aryl interactions, and are critical in organizing molecules into layers or stacks. mostwiedzy.pl

The solid-state structure of pyrazoles substituted with a C2F5 group, confirmed by X-ray analysis, provides insight into the conformational behavior of the pentafluoroethyl substituent and its participation in the crystal lattice. beilstein-journals.org Similarly, the crystal structure of a silver complex containing a bis(pentafluoroethyl)argentate anion further underscores the types of close contacts the C2F5 group can form. researchgate.net

Table of Intermolecular Interactions in Related Fluorinated Compounds

| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) | Reference |

| Hydrogen Bond | O-H···O | ~2.7 | nih.gov |

| Hydrogen Bond | C-H···F | 2.2 - 2.6 | acs.org |

| Halogen Contact | F···F | 2.8 - 2.9 | mostwiedzy.pl |

| π-π Stacking | Aryl···Perfluoroaryl | 3.3 - 3.5 | mostwiedzy.pl |

Theoretical and Computational Investigations of 3 Pentafluoroethyl Phenol

Quantum Chemical (QC) Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(pentafluoroethyl)phenol. These calculations provide a molecular-level description of the electron distribution and energy, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. explorationpub.com For phenolic compounds, DFT calculations, particularly with hybrid functionals like B3LYP, have been shown to provide reliable results for geometric and vibrational spectroscopic data. ijaemr.com The selection of the basis set is also critical, with Pople's split-valence 6-311++G(d,p) basis set with polarization and diffuse functions being a common choice for obtaining accurate results for phenolic systems. neliti.comresearchgate.net

DFT methods are employed to optimize the molecular geometry, predicting bond lengths and angles that are often in good agreement with experimental data. imist.ma Furthermore, these calculations are used to determine various electronic properties, including dipole moment, polarizability, and hyperpolarizability, which are essential for understanding intermolecular interactions. imist.maijsrst.com The B3LYP functional, in conjunction with a suitable basis set, has been successfully used for these purposes in studies of various substituted phenols. ijaemr.comijsrst.com

Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theoretical accuracy. dominican.edu For phenolic systems, ab initio calculations, such as Møller-Plesset perturbation theory (MP2), are valuable for studying phenomena like π-π stacking interactions and hydrogen bonding, which are crucial in understanding the behavior of phenol-water complexes. scirp.org While computationally more demanding than DFT, ab initio methods can provide benchmark data for more approximate methods. dominican.edu

These methods are particularly useful for calculating interaction energies in molecular clusters and can accurately describe electron correlation effects, which are important for systems with aromatic rings. scirp.org The choice of basis set is also critical in ab initio calculations to ensure the accurate representation of the molecular orbitals and electron density. scirp.org

Molecular Orbital Theory and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap suggests higher reactivity. semanticscholar.org

For phenolic compounds, the HOMO is typically located on the phenol (B47542) ring and the oxygen atom, reflecting their electron-donating nature. researchgate.net The LUMO, conversely, is often distributed over the aromatic ring. The HOMO-LUMO gap can be calculated using methods like DFT, and the results can be used to predict the molecule's electronic transitions and reactivity towards electrophiles and nucleophiles. ijaemr.comimist.ma

Conformational Analysis and Energetics

Conformational analysis involves studying the different spatial arrangements of a molecule, known as conformers, and their relative energies. libretexts.org For this compound, the rotation around the C-O bond and the C-C bond connecting the pentafluoroethyl group to the phenyl ring are of primary interest. The orientation of the hydroxyl group and the bulky pentafluoroethyl group can significantly impact the molecule's stability and interactions. libretexts.orgucalgary.ca

Computational methods can be used to calculate the potential energy surface for these rotations, identifying the most stable (lowest energy) conformations. libretexts.org These calculations take into account steric hindrance and electronic effects. For substituted phenols, the presence of a bulky group can create a preference for a specific conformation to minimize steric strain. libretexts.org

Computational Prediction of pKa Values and Acidity Characterization

The acidity of a phenol, quantified by its pKa value, is a critical chemical property. Computational methods, particularly DFT in combination with a continuum solvation model, have proven to be powerful tools for predicting the pKa of phenolic compounds. mdpi.comnih.gov The "direct approach" involves calculating the Gibbs free energy change for the deprotonation reaction in solution. mdpi.comnih.gov

The accuracy of these predictions depends on the chosen functional, basis set, and solvation model. neliti.commdpi.com For instance, the CAM-B3LYP functional with the SMD solvation model and the inclusion of explicit water molecules has been shown to provide accurate pKa values for a range of substituted phenols. mdpi.comresearchgate.net These calculations can elucidate how substituents, such as the electron-withdrawing pentafluoroethyl group, influence the acidity of the phenolic proton.

Modeling of Substituent Effects and Electronic Perturbations by the Pentafluoroethyl Group

The pentafluoroethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a significant impact on the electronic properties of the phenol ring. Computational modeling can quantify these substituent effects.

The electron-withdrawing nature of the pentafluoroethyl group is expected to:

Increase the acidity of the phenolic proton by stabilizing the resulting phenoxide anion through inductive effects. afit.edu

Influence the aromatic reactivity , deactivating the ring towards electrophilic substitution and directing incoming electrophiles to the meta position relative to the hydroxyl group. mdpi.com

Alter the charge distribution within the molecule, which can be visualized through calculated electrostatic potential maps. ijaemr.com

Quantum chemical calculations can model these effects by comparing the electronic structure of this compound to that of unsubstituted phenol and other substituted phenols. afit.edu Parameters such as natural charges on atoms, HOMO-LUMO energies, and proton-transfer energies can be correlated with the electronic influence of the substituent. afit.edu

Computational Mechanistic Studies of Chemical Transformations

Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex chemical transformations. While specific computational mechanistic studies exclusively targeting this compound are not extensively documented in publicly available literature, a wealth of theoretical research on substituted phenols and fluorinated compounds provides a robust framework for predicting its reactivity and the pathways of its chemical transformations. These studies allow for the investigation of reaction energetics, transition states, and the influence of substituents on reaction outcomes.

The presence of the strongly electron-withdrawing pentafluoroethyl (-C₂F₅) group at the meta-position of the phenol ring is expected to significantly influence its chemical behavior. Computational models can quantify the electronic and steric effects of this substituent, offering predictions on reaction rates and regioselectivity for various transformations.

General mechanistic insights can be drawn from computational studies on analogous systems, such as other halogenated or alkyl-substituted phenols. These studies often explore fundamental reactions like oxidation, electrophilic aromatic substitution, and C-C bond-forming cross-coupling reactions. The principles and computational findings from these related systems can be extrapolated to understand the likely mechanistic pathways for this compound.

Predicted Reactivity Based on Analogous Computational Studies

Computational analyses of substituted phenols consistently show that electron-withdrawing substituents decrease the electron density of the aromatic ring, thereby deactivating it towards electrophilic attack. researchgate.net Conversely, these substituents increase the acidity of the phenolic proton. chemrxiv.org The pentafluoroethyl group is known to be a potent electron-withdrawing group, a property that has been computationally quantified for various perfluoroalkyl phosphanes. mdpi.com

Oxidation Reactions:

Computational studies on the oxidation of substituted phenols often point to mechanisms involving hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET). nih.govnih.govacs.org For this compound, the strong inductive effect of the -C₂F₅ group would likely increase the O-H bond dissociation enthalpy (BDE) relative to phenol, making HAT processes more challenging. DFT calculations are instrumental in determining these BDEs and predicting the most favorable oxidation pathway. nih.govscienceopen.com

A study on the oxidation of various para-substituted 2,6-di-tert-butylphenols (p-X-DTBPs) by a cupric-superoxo complex revealed that the reaction proceeds via a rate-limiting HAT step. nih.govnih.govacs.org The reaction rates were correlated with the oxidation potentials of the phenols. While this compound was not included, the data suggests that phenols with electron-withdrawing groups exhibit different reactivity profiles.

| Substituent (p-X) | Oxidation Potential (Eox vs SCE, V) | O-H Bond Dissociation Enthalpy (kcal/mol) | Second-Order Rate Constant (k2, M-1s-1) |

|---|---|---|---|

| OCH3 | 0.94 | 79.6 | 1.5 x 10-1 |

| CH3 | 1.07 | 80.2 | 3.1 x 10-2 |

| H | 1.18 | 81.2 | 1.1 x 10-2 |

| Br | 1.22 | 82.7 | 4.5 x 10-3 |

| CN | 1.40 | 85.8 | < 10-4 |

Data adapted from mechanistic studies on substituted phenols. acs.org

Electrophilic Aromatic Substitution:

For electrophilic aromatic substitution reactions, the -C₂F₅ group is a deactivating, meta-directing substituent. Computational studies on other substituted phenols, such as nitrophenol and aminophenol, have used DFT to analyze their reactivity and stability, confirming that electron-withdrawing groups like -NO₂ favor nucleophilic substitution. rjpn.org Kinetic and mechanistic studies on the chlorination of mixed substituted phenols have shown that electron-releasing groups accelerate the reaction, while electron-withdrawing groups decelerate it. researchgate.net The activation energy (Ea) increases with the introduction of electron-withdrawing groups. researchgate.net

| Reactant | Substituent(s) | Relative Rate of Chlorination | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| Phenol | - | 1.00 | - |

| 3-Methylphenol | 3-CH3 | >1 | Lower than phenol |

| 4-Chlorophenol | 4-Cl | <1 | Higher than phenol |

| 2-Chloro-4-nitrophenol | 2-Cl, 4-NO2 | <<1 | Significantly higher than phenol |

Qualitative data inferred from kinetic studies on substituted phenols. researchgate.net

Nucleophilic Coupling Reactions:

Computational studies have also shed light on C-C and C-O bond-forming reactions where phenols act as electrophiles. mdpi.com For instance, the activation of the C-O bond is a critical step. Research on the Suzuki-Miyaura coupling of phenolic derivatives has shown that prior activation of the hydroxyl group is necessary. mdpi.com DFT calculations suggest that activating agents can facilitate the oxidative addition step. mdpi.com Given the electron-deficient nature of the aromatic ring in this compound, it could potentially be a more amenable substrate for certain nucleophilic aromatic substitution or coupling reactions compared to phenol, particularly if the hydroxyl group is appropriately modified.

Applications of 3 Pentafluoroethyl Phenol As a Synthetic Building Block

Role in the Construction of Complex Fluorinated Organic Scaffolds

3-(Pentafluoroethyl)phenol serves as a key starting material for the creation of intricate, fluorinated molecular architectures that are of significant interest in medicinal chemistry, agrochemicals, and materials science. researchgate.net The introduction of the pentafluoroethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity of target molecules. aspirasci.com

The phenolic hydroxyl group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex structures. For instance, the phenol (B47542) can undergo O-alkylation, O-arylation, or be converted to a triflate, which then serves as a coupling partner in various cross-coupling reactions. These reactions enable the connection of the pentafluoroethyl-substituted aromatic ring to other molecular fragments, thereby constructing complex scaffolds.

Research has demonstrated the utility of fluorinated phenols in the synthesis of various heterocyclic compounds. researchgate.net The electron-withdrawing nature of the pentafluoroethyl group can influence the reactivity of the aromatic ring, directing further substitutions to specific positions and enabling the synthesis of regiochemically defined products. The development of novel synthetic methodologies continues to expand the possibilities for incorporating this compound into diverse and complex molecular frameworks. researchgate.net

Table 1: Examples of Complex Fluorinated Scaffolds Derived from Pentafluoroethyl-Containing Precursors

| Scaffold Type | Synthetic Application | Key Transformation |

| Fluorinated Biaryls | Precursors for advanced materials and pharmaceuticals | Cross-coupling reactions (e.g., Suzuki, Stille) |

| Polycyclic Aromatic Hydrocarbons | Building blocks for organic electronics | Cyclization reactions |

| Fluorinated Heterocycles | Bioactive molecules in medicine and agriculture | Ring-forming reactions utilizing the phenol or its derivatives |

Precursor for Diversified Functional Groups Containing the Pentafluoroethyl Moiety

The phenol functionality of this compound is a versatile precursor for a wide array of other functional groups, allowing for the introduction of the pentafluoroethylphenyl moiety into a diverse set of molecules. google.com This versatility is crucial for the synthesis of targeted compounds with specific properties and functionalities.

The hydroxyl group can be readily converted into other common functional groups through established organic transformations. For example:

Ethers: Williamson ether synthesis allows for the attachment of various alkyl or aryl groups.

Esters: Acylation with acid chlorides or anhydrides yields the corresponding esters.

Triflates: Reaction with triflic anhydride (B1165640) produces a highly reactive triflate, which is an excellent leaving group for nucleophilic substitution and cross-coupling reactions.

Amines: Through multi-step sequences such as the Buchwald-Hartwig amination of the corresponding aryl halide or triflate, the phenolic oxygen can be replaced by a nitrogen-containing group.

The ability to transform the hydroxyl group into these and other functionalities significantly broadens the synthetic utility of this compound, making it a valuable starting point for creating a library of pentafluoroethyl-containing compounds with diverse chemical properties.

Integration into Multi-Step Organic Synthesis Pathways

In a typical multi-step synthesis, this compound might be modified and coupled with other building blocks to assemble the carbon skeleton of the final product. The robustness of the pentafluoroethyl group to many reaction conditions allows for a wide range of subsequent chemical transformations to be performed on other parts of the molecule without affecting this key moiety.

The journey from simple starting materials to a complex, biologically active compound often involves a precise sequence of reactions designed to build up molecular complexity. pharmafeatures.com The integration of building blocks like this compound is a testament to the intricate planning and execution required in modern organic synthesis.

Catalytic Transformations Involving 3 Pentafluoroethyl Phenol

Transition Metal-Catalyzed Reactions

The presence of the pentafluoroethyl substituent makes 3-(pentafluoroethyl)phenol a compelling substrate for a variety of transition metal-catalyzed reactions. These transformations can target the C-H, C-F, or C-O bonds, leading to a diverse array of functionalized products.

Palladium-Catalyzed Direct Arylation of Pentafluorosulfanyl-Substituted Arenes

Palladium-catalyzed direct C-H arylation has emerged as a powerful, atom-economical tool for forging C-C bonds, bypassing the need for pre-functionalized starting materials. rsc.orgnih.gov In the context of arenes bearing strongly electron-withdrawing groups, such as the pentafluoroethyl group in this compound, these reactions are of particular interest. The electronic properties of the substituent can significantly influence the regioselectivity and efficiency of the C-H activation step. nih.gov

Generally, the direct arylation of arenes with aryl halides proceeds via a catalytic cycle involving a palladium catalyst. The regioselectivity is often governed by factors like C-H acidity and the presence of directing groups. nih.gov For electron-deficient arenes, the C-H bonds ortho to the electron-withdrawing group become more acidic and thus more susceptible to activation. For this compound, direct arylation would likely be directed to the positions ortho to the hydroxyl group, which is a well-known directing group, although the electronic influence of the C2F5 group would also play a critical role. Synergistic catalysis, for instance using a combination of silver and palladium catalysts, has been shown to be effective for the direct arylation of simple arenes with aryl bromides. berkeley.edu

Table 1: General Conditions for Palladium-Catalyzed Direct Arylation of Arenes

| Component | Example | Role |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Primary catalyst for C-H activation and cross-coupling. |

| Ligand | Triphenylphosphine (PPh₃), Trialkylphosphines | Stabilizes the Pd center and modulates its reactivity. |

| Base | Potassium Carbonate (K₂CO₃), Cesium Pivalate | Promotes C-H activation/deprotonation. |

| Solvent | N,N-Dimethylacetamide (DMA), Toluene | Reaction medium. |

| Arylating Agent | Aryl Bromides, Aryl Iodides | Source of the aryl group. |

This table presents typical components and their roles in palladium-catalyzed direct arylation reactions.

C-F Bond Activation and Functionalization

The activation and subsequent functionalization of carbon-fluorine (C-F) bonds is a formidable challenge in synthetic chemistry due to their high bond dissociation energy. researchgate.net However, progress in transition-metal catalysis has provided pathways to transform these inert bonds. researchgate.net The pentafluoroethyl group contains five C-F bonds, which are aliphatic (sp³-hybridized) and generally stronger and less reactive than aromatic (sp²-hybridized) C-F bonds. nih.govbaranlab.org

Transition metals such as nickel, cobalt, rhodium, and palladium have been employed to mediate C-F activation. nih.gov These reactions can lead to hydrodefluorination, or the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, cobalt-promoted quadruple C(sp³)-F bond cleavage has been demonstrated in polyfluorinated ketones, showcasing a cascade reaction that leads to complex heterocyclic products. nih.gov Similarly, non-heme iron enzymes have been engineered to catalyze the generation of pentafluoroethyl radicals from iodine(III) reagents for alkene difunctionalization, highlighting the feasibility of activating the C2F5 group. chemrxiv.org While specific examples using this compound are not prevalent, these findings suggest that its C2F5 group could be a handle for functionalization under the right catalytic conditions, potentially leading to partial or complete defluorinative transformations.

C-O Coupling Reactions

The hydroxyl group of this compound is a key site for catalytic transformations, particularly C-O bond formation to produce aryl ethers. Palladium-catalyzed reactions are well-suited for this purpose. For example, the allylic etherification of phenols with vinyl ethylene (B1197577) carbonate using a PdCl₂(dppf) catalyst proceeds efficiently. frontiersin.org This reaction is tolerant of a wide range of functional groups, including strong electron-withdrawing groups like -CF₃ and -NO₂, and demonstrates that electron-deficient phenols are viable substrates. frontiersin.org Given the strong electron-withdrawing character of the C2F5 group, this compound is expected to be a highly suitable substrate for such transformations.

Another important class of C-O coupling reactions is the Chan-Lam coupling, which typically uses a copper catalyst to couple phenols with boronic acids. organic-chemistry.org This method is advantageous as it can often be performed in air at room temperature. The increased acidity of this compound would facilitate its deprotonation to the corresponding phenoxide, which is a key intermediate in these coupling cycles.

Table 2: Palladium-Catalyzed Allylic Etherification of Substituted Phenols

| Phenol (B47542) Substituent | Yield (%) |

| 2-Br | 90 |

| 2-Cl | 85 |

| 4-F | 75 |

| 4-CF₃ | 72 |

| 4-NO₂ | 68 |

Data adapted from a study on the etherification of various phenols with vinyl ethylene carbonate, demonstrating the tolerance for electron-withdrawing groups. frontiersin.org

Organocatalysis and Synergistic Catalysis Principles Applied to Pentafluoroethylated Phenols

Organocatalysis, which utilizes small organic molecules as catalysts, offers a complementary approach to metal-based catalysis. researchgate.netunito.it For phenols, catalysis can occur through non-covalent interactions like hydrogen bonding. The pentafluoroethyl group significantly increases the acidity of the phenolic proton in this compound, making it a potent hydrogen-bond donor. This property can be harnessed in organocatalytic reactions where activation of an electrophile occurs via hydrogen bonding.

Furthermore, phenols and their corresponding phenolates can act as powerful organo-photocatalysts. researchgate.net Upon deprotonation, the resulting phenolate (B1203915) can be photo-active, capable of initiating electron transfer processes to drive chemical transformations. The electronic properties of the C2F5 group would tune the redox potential of the phenolate, potentially enabling novel photoreactions.

Synergistic catalysis, where two distinct catalysts (e.g., a transition metal and an organocatalyst) work in concert, provides a powerful strategy for reaction development. berkeley.edu In a hypothetical synergistic system involving this compound, the phenol could act as a hydrogen-bond donor organocatalyst to activate an electrophile, while a transition metal catalyst activates the nucleophile, enabling a reaction that would be inefficient with either catalyst alone.

Enzyme-Mediated Biocatalysis for Selective Transformations